2-chloro-N-(1,2-thiazol-4-yl)acetamide
Description
2-Chloro-N-(1,2-thiazol-4-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2-thiazole (isothiazole) ring substituted at the 4-position. The compound’s structure includes a chloroacetamide group linked to the thiazole nitrogen, conferring unique electronic and steric properties. The 1,2-thiazole core distinguishes it from more common 1,3-thiazole derivatives, influencing reactivity, solubility, and intermolecular interactions .
Properties
IUPAC Name |
2-chloro-N-(1,2-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS/c6-1-5(9)8-4-2-7-10-3-4/h2-3H,1H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHOJJQOKFFXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(1,2-thiazol-4-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-(1,2-thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(1,2-thiazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Material Science: Thiazole derivatives, including this compound, are explored for their potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,2-thiazol-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, thiazole derivatives are known to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular pathways and targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
- Thiazole Core : The 1,2-thiazole ring in the target compound positions sulfur at the 1-position and nitrogen at the 2-position, contrasting with the 1,3-thiazole’s sulfur at 1 and nitrogen at 3. This affects electron distribution and hydrogen-bonding capabilities .
- Substituent Effects : Chlorine at the acetamide moiety (target compound) enhances electrophilicity compared to dichlorophenyl or methylphenyl groups in analogs. Substituents on the thiazole ring (e.g., 4-chlorophenyl in ) influence steric bulk and solubility.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
- The chlorine substituent in the target compound likely reduces aqueous solubility compared to non-halogenated analogs.
- Bulky aryl groups (e.g., dichlorophenyl in ) increase molecular weight and may enhance thermal stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
